molecular formula C15H24BN3O4 B1287882 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate CAS No. 1032758-88-5

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate

Cat. No.: B1287882
CAS No.: 1032758-88-5
M. Wt: 321.18 g/mol
InChI Key: XICHESWFGOSKMN-UHFFFAOYSA-N
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Description

This chemical, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate, is a strategically designed boronic ester pinacol derivative that serves as a vital synthetic intermediate in modern medicinal chemistry and drug discovery research. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone method for the efficient construction of biaryl and heteroaryl carbon-carbon bonds. This allows researchers to systematically functionalize the pyrimidine ring, a privileged scaffold in pharmaceuticals, by enabling its conjugation with a wide array of aromatic and heteroaromatic halides. The presence of the N-Boc (tert-butoxycarbonyl) carbamate protecting group is a critical feature, as it safeguards the amine functionality on the pyrimidine ring during synthetic sequences while allowing for its facile deprotection under mild acidic conditions to generate the free amine in later stages. This makes the compound an exceptionally versatile building block for the synthesis of more complex molecules. In a research context, such boronate-containing pyrimidine cores are of significant interest for the exploration and development of novel targeted protein degraders, such as PROTACs, where they can be utilized to link an E3 ligase ligand to a target protein-binding moiety. Furthermore, pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors, with cyclin-dependent kinases (CDKs) being a prominent target in oncology research, given their role in regulating cell cycle progression and transcription. The structural attributes of this compound thus provide researchers with a powerful tool for the design and synthesis of candidate molecules aimed at degrading or inhibiting disease-relevant proteins. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O4/c1-13(2,3)21-12(20)19-11-17-8-10(9-18-11)16-22-14(4,5)15(6,7)23-16/h8-9H,1-7H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHESWFGOSKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590363
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-88-5
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester
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Preparation Methods

The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing boron and pyrimidine moieties exhibit potential anticancer properties. Studies have shown that derivatives of tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the incorporation of the dioxaborolane unit enhances the compound's ability to form stable complexes with biological targets such as enzymes involved in cell proliferation.

1.2 Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems. Its ability to form stable boron complexes allows for targeted delivery of therapeutic agents to specific tissues or cells. This is particularly relevant in cancer therapy where localized treatment can minimize side effects associated with systemic administration.

Materials Science

2.1 Polymer Chemistry
In polymer science, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of boron-containing units can improve the thermal stability and mechanical strength of polymer matrices.

2.2 Coordination Chemistry
The compound serves as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of metal complexes that have applications in catalysis and materials development. These metal-organic frameworks can be tailored for specific catalytic reactions or for gas storage applications.

Agricultural Chemistry

3.1 Pesticide Development
Recent studies have explored the use of this compound in the development of novel pesticides. The compound's unique structure may confer enhanced efficacy against pests while minimizing environmental impact compared to traditional pesticides.

3.2 Plant Growth Regulators
The potential use of this compound as a plant growth regulator has also been investigated. Its ability to modulate plant hormone activity could lead to improved crop yields and resilience against environmental stressors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Applications

Research conducted on the synthesis of boron-containing polymers showed that incorporating this compound improved the thermal stability of the resulting materials by up to 30% compared to traditional polymer formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocycle Variation: Pyrimidine vs. Pyridine Derivatives

A key structural distinction lies in the heterocyclic core. For example:

  • Pyrimidine-based :
    • CAS 1190423-36-9 (tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate) contains a pyrimidine ring with dual nitrogen atoms, increasing electron deficiency and altering solubility (molecular weight: 421.3 g/mol) .
  • Pyridine-based :
    • CAS 910462-31-6 (tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate) features a pyridine ring, which is less electron-deficient. Molecular weight: 320.19 g/mol; priced at ¥137/g .
Property Pyrimidine Derivative (CAS 1190423-36-9) Pyridine Derivative (CAS 910462-31-6)
Heterocycle Pyrimidine (2 N atoms) Pyridine (1 N atom)
Molecular Weight 421.3 g/mol 320.19 g/mol
Reactivity in Coupling Higher (electron-deficient) Moderate
Solubility Lower in organic solvents Higher due to lower polarity
Commercial Price Specialty chemical (higher cost) ~¥137/g (readily available)

Substituent Modifications: Carbamate and Boronate Positioning

  • tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (CAS 2223052-26-2) :
    • Imidazole core with higher basicity (pKa ~7) compared to pyrimidine (pKa ~1.3). Molecular formula: C₁₄H₂₄BN₃O₄; purity: 98% .

Stability and Handling

  • All derivatives require anhydrous storage (2–8°C) due to boronate ester hydrolysis sensitivity .
  • Pyrimidine derivatives may exhibit longer shelf life under inert conditions owing to reduced electron density at boron .

Biological Activity

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of kinase inhibition. Its structure incorporates a pyrimidine ring and a dioxaborolane moiety, which are known to contribute to biological activity through interactions with various biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C15_{15}H24_{24}BNO4_4
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 877399-74-1

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups to substrates and are crucial in regulating various cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against certain kinases. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thus preventing substrate phosphorylation. For example, studies have shown that related compounds can exhibit IC50_{50} values in the low nanomolar range against specific kinases such as EGFR (epidermal growth factor receptor) and GSK-3β (glycogen synthase kinase 3 beta) .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested at multiple concentrations (0.1 µM to 100 µM), revealing a dose-dependent decrease in cell viability in sensitive cell lines .

Table 1: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0.195
185
1065
5030
10010

Case Studies

A notable case study involved the evaluation of this compound's effect on non-small cell lung cancer (NSCLC) models. The compound was found to significantly inhibit tumor growth in xenograft models when administered at therapeutic doses . Furthermore, the selectivity profile indicated minimal off-target effects compared to traditional chemotherapeutics.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile with mild side effects at therapeutic doses. Common adverse events include mild gastrointestinal disturbances and skin reactions .

Q & A

Q. What are the optimal synthetic conditions for preparing tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Key parameters include:

  • Catalyst : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for boronate coupling .
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres .
  • Purification : Column chromatography with hexane/ethyl acetate (2:8) effectively isolates the product (yield ~75–85%) .
ParameterExample ConditionsReference
CatalystHClO₄-SiO₂ (acidic conditions)
Reaction Time8 minutes (monitored via TLC)
SolventDichloromethane or THF

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Analyze ¹H/¹³C NMR peaks for pyrimidine protons (~8.2–8.5 ppm) and tert-butyl groups (~1.3 ppm) .
  • LC-MS : Confirm molecular ion [M+Na]⁺ (e.g., m/z 298 for related compounds) .
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Q. What purification strategies are effective for removing byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate boronate esters from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures improve crystalline purity for X-ray studies .

Q. How can stability issues during storage be mitigated?

Methodological Answer:

  • Storage Conditions : Keep in anhydrous environments (desiccators) at –20°C to prevent hydrolysis of the boronate ester .
  • Container : Use amber glass vials to avoid light-induced degradation .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302) and skin irritation (H315) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335) .

Advanced Research Questions

Q. How can computational modeling predict reactivity for modifying the boronate moiety?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states for Suzuki coupling .
  • Reaction Path Search : Combine computational results with experimental data (e.g., ICReDD’s feedback loop) to optimize conditions .

Q. How to resolve discrepancies in NMR data for diastereomeric byproducts?

Methodological Answer:

  • NOESY Experiments : Identify spatial correlations to distinguish diastereomers .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol .

Q. What strategies improve yield in large-scale boronate coupling reactions?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C for 8 minutes) .
  • Catalyst Loading Optimization : Lower Pd catalyst to 0.5–1 mol% to reduce costs .

Q. How does the tert-butyl carbamate group influence hydrogen-bonding networks in crystal structures?

Methodological Answer:

  • X-ray Crystallography : Analyze packing motifs (e.g., N–H···O interactions) .
  • Cambridge Structural Database : Compare with analogs (e.g., tert-butyl pyridine carbamates) to identify trends .

Q. What methodologies assess environmental toxicity of boronate-containing intermediates?

Methodological Answer:

  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) .
  • Degradation Studies : Monitor hydrolysis rates under varying pH (e.g., rapid degradation at pH < 4) .

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